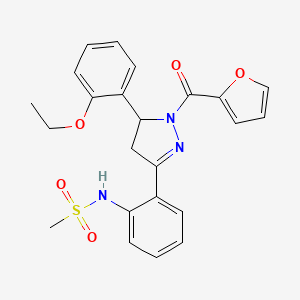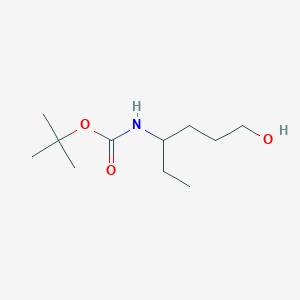
TERT-BUTYL N-(6-HYDROXYHEXAN-3-YL)CARBAMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
TERT-BUTYL N-(6-HYDROXYHEXAN-3-YL)CARBAMATE has a wide range of scientific research applications, including:
Safety and Hazards
The safety and hazards associated with “Tert-butyl (1-ethyl-4-hydroxybutyl)carbamate” would depend on its exact molecular structure and properties. For instance, tert-butyl carbamate is classified as Acute Tox. 3 Oral - Skin Sens. 1, indicating that it is toxic if swallowed and may cause an allergic skin reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(6-HYDROXYHEXAN-3-YL)CARBAMATE typically involves the reaction of tert-butyl carbamate with 6-hydroxyhexan-3-one under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: TERT-BUTYL N-(6-HYDROXYHEXAN-3-YL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Mécanisme D'action
The mechanism of action of TERT-BUTYL N-(6-HYDROXYHEXAN-3-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis . It can also participate in various chemical reactions, leading to the formation of desired products .
Comparaison Avec Des Composés Similaires
TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE: Similar in structure but with a different hydroxyl group position.
TERT-BUTYL N-(6-CHLOROPYRIDAZIN-3-YL)CARBAMATE: Contains a chloropyridazinyl group instead of a hydroxyhexyl group.
Uniqueness: TERT-BUTYL N-(6-HYDROXYHEXAN-3-YL)CARBAMATE is unique due to its specific hydroxyl group position and its ability to undergo various chemical reactions, making it a versatile compound in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl N-(6-hydroxyhexan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-5-9(7-6-8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDNHTNXWAXWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
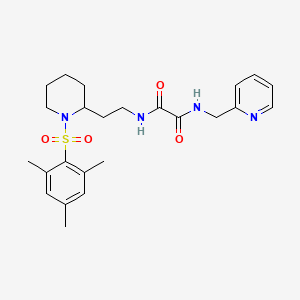
![3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B2666575.png)

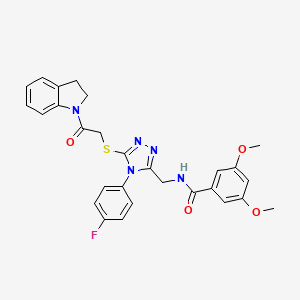
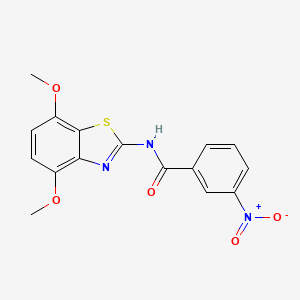
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide](/img/structure/B2666581.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2666583.png)
![3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2666584.png)
![[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol](/img/structure/B2666587.png)
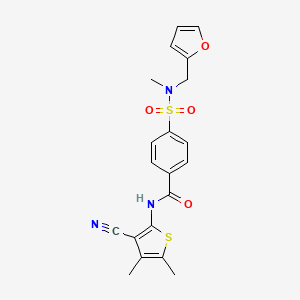
![2-cyano-N'-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide](/img/structure/B2666590.png)
![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one hydrochloride](/img/structure/B2666591.png)
![N-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]benzamide](/img/structure/B2666593.png)
